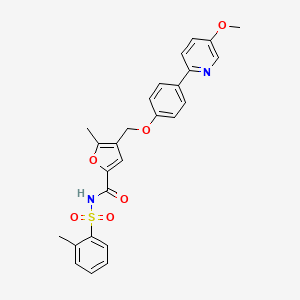

BGC-20-1531 free base

Description

Properties

IUPAC Name |

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDVRRPNWPOPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186532-61-5 | |

| Record name | BGC-20-1531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

BGC-20-1531: A Technical Whitepaper on its EP4 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGC-20-1531 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive technical overview of the pharmacological characteristics of BGC-20-1531, with a focus on its EP4 receptor antagonist activity. It includes a summary of its binding affinity and functional potency, detailed experimental methodologies for key assays, and a depiction of the relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where EP4 receptor modulation is of interest, such as migraine and inflammation.

Introduction

Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and vascular tone. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a significant contributor to PGE2-induced vasodilation, making it a compelling target for therapeutic intervention in conditions like migraine.[1]

BGC-20-1531, with the chemical name N-(4-[4-(5-methoxypyridin-2-yl)phenoxymethyl]-5-methylfuran-2-carbonyl)-2-methylbenzenesulphonamide sodium salt, emerged from a lead identification and optimization program aimed at developing a novel small molecule antagonist for the EP4 receptor.[1] Its high affinity and selectivity for the EP4 receptor have positioned it as a candidate for the treatment of migraine headaches.[1][2] This whitepaper will delve into the core data and methodologies that define the pharmacological profile of BGC-20-1531.

Quantitative Pharmacological Data

The antagonist activity of BGC-20-1531 at the EP4 receptor has been quantified through various in vitro and in vivo studies. The key parameters are summarized in the tables below for easy comparison.

Table 1: In Vitro Affinity and Potency of BGC-20-1531

| Parameter | Species | Receptor | Assay Type | Value | Reference |

| pKi | Human | Recombinant EP4 | Radioligand Binding | 7.9 | [1] |

| pKB | Human | Recombinant EP4 | Functional Assay | 7.6 | [1][2] |

| pKB | Human | Native EP4 (Middle Cerebral Artery) | Functional Assay | 7.8 | [1][2] |

| pKB | Human | Native EP4 (Meningeal Artery) | Functional Assay | 7.6 | [1][2] |

| pA2 | Canine | Native EP4 (Meningeal Artery) | Functional Assay | 7.7 | [1] |

Table 2: Selectivity of BGC-20-1531

| Receptor/Enzyme/Transporter/Channel | Affinity (pKi) | Reference |

| Wide range of other receptors (including other prostanoid receptors), channels, transporters and enzymes | < 5 | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize the EP4 receptor antagonist activity of BGC-20-1531.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of BGC-20-1531 to the human EP4 receptor.

-

Receptor Source: Membranes prepared from cell lines expressing recombinant human EP4 receptors.

-

Radioligand: [³H]-PGE2.

-

Assay Principle: Competition binding assay where increasing concentrations of BGC-20-1531 are used to displace the binding of a fixed concentration of [³H]-PGE2 to the EP4 receptor.

-

Incubation: Membranes, [³H]-PGE2, and BGC-20-1531 are incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of BGC-20-1531 that inhibits 50% of [³H]-PGE2 binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays: Vasodilation of Human Cerebral and Meningeal Arteries

These experiments were designed to assess the functional antagonist activity of BGC-20-1531 on native EP4 receptors in relevant human tissues.

-

Tissue Preparation: Human middle cerebral and meningeal arteries are isolated and cut into rings.

-

Experimental Setup: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2. The rings are connected to isometric force transducers to measure changes in tension.

-

Protocol:

-

The arterial rings are pre-constricted with a suitable agent (e.g., a thromboxane (B8750289) A2 mimetic like U-46619) to induce a stable level of tone.

-

Cumulative concentration-response curves to PGE2 are generated in the absence and presence of increasing concentrations of BGC-20-1531. PGE2 induces relaxation of the pre-constricted vessels.

-

The antagonist (BGC-20-1531) is added to the organ bath and allowed to equilibrate with the tissue before the addition of PGE2.

-

-

Data Analysis: The concentration-response curves for PGE2 are plotted, and the rightward shift of the curve in the presence of BGC-20-1531 is used to calculate the pKB value, a measure of the antagonist's potency. A Schild analysis can be performed to confirm competitive antagonism.

In Vivo Functional Assay: Canine Carotid Artery Blood Flow

This in vivo model was used to evaluate the pharmacodynamic profile of BGC-20-1531.

-

Animal Model: Anesthetized canines.

-

Measurement: Carotid artery blood flow is measured using a flow probe placed around the artery.

-

Protocol:

-

A baseline carotid artery blood flow is established.

-

PGE2 is administered intra-arterially to induce an increase in carotid blood flow.

-

BGC-20-1531 is administered intravenously at various doses.

-

The effect of BGC-20-1531 on the PGE2-induced increase in carotid blood flow is measured.

-

-

Data Analysis: The dose-dependent antagonism of the PGE2 response by BGC-20-1531 is quantified to assess its in vivo efficacy.

Signaling Pathways

The EP4 receptor is a G-protein coupled receptor that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] However, evidence also suggests potential coupling to other signaling pathways, such as Giα and the phosphatidylinositol 3-kinase (PI3K) pathway.[3][4]

EP4 Receptor Signaling Pathway

Caption: EP4 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: In Vitro Vasodilation Assay Workflow.

Conclusion

BGC-20-1531 is a highly potent and selective antagonist of the EP4 receptor, demonstrating robust activity in both in vitro and in vivo models. Its ability to competitively antagonize PGE2-induced vasodilation in human cerebral and meningeal arteries underscores its potential as a therapeutic agent for migraine. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of BGC-20-1531 and other EP4 receptor antagonists.

References

- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BGC-20-1531: A Comprehensive Technical Profile of its Prostanoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BGC-20-1531, a potent and selective antagonist of the human prostanoid EP4 receptor. The following sections detail its binding affinity across a panel of prostanoid receptors, the experimental methodologies used for these determinations, and the associated signaling pathways of the targeted receptors.

Selectivity Profile of BGC-20-1531 Across Human Prostanoid Receptors

The selectivity of BGC-20-1531 has been rigorously characterized using radioligand binding assays against a comprehensive panel of human recombinant prostanoid receptors. The compound demonstrates a high affinity for the EP4 receptor with negligible interaction at other prostanoid receptor subtypes at concentrations up to 10 µmol·L⁻¹.[1] The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Prostanoid Receptor Subtype | Mean pKi |

| EP1 | < 5 |

| EP2 | < 5 |

| EP3 | < 5 |

| EP4 | 7.9 |

| DP | 5.6 |

| FP | Not Reported |

| IP | < 5 |

| TP | < 5 |

Table 1: Selectivity profile of BGC-20-1531 determined by radioligand binding assays against human recombinant prostanoid receptors. Data sourced from Maubach et al., 2009.[1]

Experimental Protocols

The determination of the binding affinity of BGC-20-1531 for the various prostanoid receptors was conducted using established radioligand binding assay protocols. The following provides a detailed methodology representative of these key experiments.

Radioligand Displacement Binding Assay for Human Recombinant Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of BGC-20-1531 for human prostanoid receptors (EP1, EP2, EP3, EP4, DP, IP, and TP) by measuring its ability to displace a specific high-affinity radioligand.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the respective human prostanoid receptor subtype.

-

Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.

-

Radioligands:

-

[³H]-PGE₂ for EP1, EP2, EP3, and EP4 receptors.

-

[³H]-PGD₂ for DP receptors.

-

[³H]-Iloprost for IP receptors.

-

[³H]-SQ 29,548 for TP receptors.

-

-

Test Compound: BGC-20-1531.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the respective receptor (e.g., 10 µM PGE₂ for EP receptors).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture the transfected cells to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

-

A fixed volume of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Increasing concentrations of BGC-20-1531 or the vehicle control.

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of BGC-20-1531.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BGC-20-1531 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate distinct intracellular signaling cascades. The selectivity of BGC-20-1531 for the EP4 receptor is critical, as the other prostanoid receptors mediate a variety of physiological and pathological effects through different signaling pathways. The diagrams below illustrate the primary signaling pathways associated with each major prostanoid receptor subtype.

Caption: Gq-coupled prostanoid receptor signaling pathway.

Caption: Gs-coupled prostanoid receptor signaling pathway.

Caption: Gi-coupled prostanoid receptor signaling pathway.

Caption: Experimental workflow for radioligand binding assay.

References

BGC-20-1531: A Preclinical and Clinical Investigation for Migraine Headache

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder affecting a significant portion of the global population. While existing treatments like triptans and non-steroidal anti-inflammatory drugs (NSAIDs) are effective for many, a substantial number of patients experience insufficient relief or intolerable side effects, highlighting the need for novel therapeutic approaches.[1] One area of investigation has focused on the role of prostaglandin (B15479496) E2 (PGE2) in mediating the vascular and inflammatory processes associated with migraine pain.[1] PGE2-induced cerebral vasodilation, a key contributor to migraine pain, is mediated through prostanoid receptors, with the EP4 receptor subtype being of particular interest.[1][2]

BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor.[2][3] Preclinical studies have explored its potential to counteract PGE2-induced vasodilation of cranial blood vessels, suggesting it could be a promising therapeutic agent for the acute treatment of migraine.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical research conducted on BGC-20-1531 for migraine headaches, presenting key data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of BGC-20-1531.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of BGC-20-1531

| Parameter | Species | Receptor/Tissue | Value | Reference |

| pKᵢ (Binding Affinity) | Human | Recombinant EP₄ Receptor | 7.9 | [2][3] |

| pK₋ (Functional Antagonism) | Human | Recombinant EP₄ Receptor | 7.6 | [2][3] |

| pK₋ (Functional Antagonism) | Human | Middle Cerebral Artery | 7.8 | [2][3] |

| pK₋ (Functional Antagonism) | Human | Middle Meningeal Artery | 7.6 | [2][3] |

| pA₂ (Functional Antagonism) | Canine | Middle Meningeal Artery | 7.7 | [3] |

Table 2: In Vivo Effects of BGC-20-1531 on PGE₂-Induced Changes in Carotid Blood Flow in Canines

| Dose of BGC-20-1531 (mg·kg⁻¹ i.v.) | Effect | ID₅₀ | Reference |

| 1–10 | Dose-dependent antagonism of PGE₂-induced increase in carotid blood flow | ≈ 5 mg·kg⁻¹ | [3] |

| 1–10 | Dose-dependent antagonism of PGE₂-mediated decrease in carotid resistance | Not reported | [3] |

Table 3: Clinical Trial of BGC-20-1531 in a Human PGE₂-Induced Headache Model

| Treatment Group | N | Headache Response vs. Placebo (P-value) | Prevention of MCA Dilation vs. Placebo (P-value) | Prevention of STA Dilation vs. Placebo (P-value) | Reference |

| Placebo | 8 | - | - | - | [4] |

| 200 mg BGC-20-1531 | 8 | > 0.05 | > 0.05 | > 0.05 | [4] |

| 400 mg BGC-20-1531 | 8 | > 0.05 | > 0.05 | > 0.05 | [4] |

MCA: Middle Cerebral Artery; STA: Superficial Temporal Artery

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of BGC-20-1531 in Migraine

The following diagram illustrates the proposed mechanism of action for BGC-20-1531 in the context of a migraine attack. Prostaglandin E2 (PGE2), a key inflammatory mediator, binds to the EP4 receptor on vascular smooth muscle cells in cerebral arteries. This binding event activates a Gs protein-coupled signaling cascade, leading to increased cyclic AMP (cAMP) levels and subsequent vasodilation, which is thought to contribute to the pain of a migraine headache. BGC-20-1531 acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby preventing the downstream signaling that leads to vasodilation.

References

- 1. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BGC20‐1531, a novel, potent and selective prostanoid EP 4 receptor antagonist: a putative new treatment for migraine headache [periodicos.capes.gov.br]

- 4. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

BGC-20-1531 and Prostaglandin E2 Signaling: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of BGC-20-1531 and its Interplay with Prostaglandin (B15479496) E2 Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, and carcinogenesis. Its diverse effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has garnered significant attention as a therapeutic target, particularly in the fields of oncology and inflammatory diseases. BGC-20-1531 is a potent and highly selective antagonist of the EP4 receptor. This technical guide provides a comprehensive overview of BGC-20-1531, its interaction with the PGE2 signaling pathway, and its potential therapeutic implications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data Presentation

The following tables summarize the key quantitative data for BGC-20-1531 and other relevant EP4 receptor antagonists.

Table 1: Pharmacological Profile of BGC-20-1531

| Parameter | Value | Species/System | Reference |

| pKi (EP4 Receptor) | 7.9 | Recombinant Human EP4 | [1] |

| pKB (EP4 Receptor) | 7.6 | Recombinant Human EP4 | [1] |

| pKB (Human Middle Cerebral Artery) | 7.8 | Human | [1] |

| pKB (Human Meningeal Artery) | 7.6 | Human | [1] |

| Selectivity | >1000-fold for EP4 over other prostanoid receptors | Not Specified | [1] |

Table 2: In Vitro Effects of BGC-20-1531 on Vasodilation

| Vessel Type | Agonist | Effect of BGC-20-1531 | Potency (pKB) | Reference |

| Human Middle Cerebral Artery | PGE2 | Competitive Antagonism | 7.8 | [1] |

| Human Meningeal Artery | PGE2 | Competitive Antagonism | 7.6 | [1] |

| Human Coronary Artery | PGE2 | No Effect | Not Applicable | [1] |

| Human Pulmonary Artery | PGE2 | No Effect | Not Applicable | [1] |

| Human Renal Artery | PGE2 | No Effect | Not Applicable | [1] |

Table 3: In Vivo Effects of BGC-20-1531 on Canine Carotid Blood Flow

| Dose (mg/kg, i.v.) | Antagonism of PGE2-induced Increase in Carotid Blood Flow | Reference |

| 1 | Dose-dependent | [1] |

| 3 | Dose-dependent | [1] |

| 10 | Dose-dependent | [1] |

Table 4: Effects of Other Selective EP4 Antagonists in Cancer Models

| Antagonist | Cancer Model | Endpoint | Quantitative Effect | Reference |

| ONO-AE3-208 | Prostate Cancer (PC3 cells) | In vitro invasion | Dose-dependent inhibition | [2] |

| Prostate Cancer (PC3 cells) | In vitro migration | Dose-dependent inhibition | [2] | |

| Prostate Cancer (PC3 cells) | In vivo bone metastasis | Significant suppression | [2] | |

| RQ-15986 | Breast Cancer (66.1 cells) | In vivo tumor growth | ~50% reduction in tumor volume | [3] |

| Breast Cancer (66.1 cells) | Spontaneous lung metastasis | Significant inhibition | [3] | |

| Breast Cancer (66.1 cells) | PGE2-induced cell migration | Inhibition | [3] | |

| E7046 | Colon Cancer (CT-26) | In vivo tumor growth | Significant inhibition | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for EP4 Receptor

This protocol is used to determine the binding affinity of a compound for the EP4 receptor.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the human EP4 receptor.

-

Radioligand: [3H]-PGE2.

-

Non-specific binding control: Unlabeled PGE2 (10 µM).

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

-

Test compound (e.g., BGC-20-1531) at various concentrations.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of test compound dilution, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of cell membrane suspension (containing 10-20 µg of protein).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of unlabeled PGE2 (10 µM) instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[5]

In Vitro Vasodilation Assay

This protocol assesses the effect of an EP4 antagonist on PGE2-induced relaxation of isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., human middle cerebral artery).

-

Organ bath or wire myograph system.

-

Krebs-Henseleit solution (KHS): 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose, gassed with 95% O2/5% CO2.

-

Phenylephrine or other vasoconstrictor.

-

PGE2.

-

Test compound (e.g., BGC-20-1531).

Procedure:

-

Mount the arterial rings in the organ bath containing KHS maintained at 37°C.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine).

-

Once a stable plateau of contraction is reached, cumulatively add PGE2 to generate a concentration-response curve for relaxation.

-

After washing and re-equilibration, incubate the tissues with the test compound (BGC-20-1531) or vehicle for a predetermined time (e.g., 30 minutes).

-

Repeat the cumulative addition of PGE2 to generate a second concentration-response curve in the presence of the antagonist.

-

Analyze the data to determine if the antagonist causes a rightward shift in the PGE2 concentration-response curve, indicative of competitive antagonism, and calculate the pKB value.[1]

Cancer Cell Migration Assay (Boyden Chamber Assay)

This protocol evaluates the effect of an EP4 antagonist on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3 prostate cancer cells).[2]

-

Boyden chambers with porous membranes (e.g., 8 µm pores).

-

Serum-free cell culture medium.

-

Complete cell culture medium (containing serum or other chemoattractants).

-

Test compound (e.g., ONO-AE3-208).

-

Cotton swabs.

-

Staining solution (e.g., crystal violet).

Procedure:

-

Culture cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

Pre-treat the cells with various concentrations of the EP4 antagonist or vehicle for a specified time.

-

Add complete medium (chemoattractant) to the lower chamber of the Boyden chamber.

-

Place the porous membrane over the lower chamber.

-

Seed the pre-treated cell suspension into the upper chamber.

-

Incubate the chambers for a period that allows for cell migration (e.g., 12-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Compare the number of migrated cells in the antagonist-treated groups to the vehicle control group to determine the inhibitory effect.[2]

In Vivo Tumor Xenograft Study

This protocol assesses the effect of an EP4 antagonist on tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Cancer cell line of interest (e.g., 66.1 breast cancer cells).[3]

-

Matrigel (optional).

-

Test compound (e.g., RQ-15986) formulated for in vivo administration (e.g., oral gavage).

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the EP4 antagonist or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the animals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth curves between the treated and control groups to evaluate the anti-tumor efficacy of the EP4 antagonist.[3][6]

Mandatory Visualization

Signaling Pathways

// Nodes PGE2 [label="Prostaglandin E2\n(PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; EP4 [label="EP4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BGC20_1531 [label="BGC-20-1531", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Invasion [label="Cell Invasion", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ImmuneSuppression [label="Immune Suppression", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PGE2 -> EP4 [label="Binds"]; BGC20_1531 -> EP4 [label="Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335"]; EP4 -> Gs [label="Activates"]; Gs -> AC; AC -> cAMP; cAMP -> PKA; EP4 -> PI3K; PI3K -> AKT; EP4 -> ERK; PKA -> Proliferation; AKT -> Survival; ERK -> Migration; ERK -> Invasion; PKA -> ImmuneSuppression; NFkB -> Proliferation; NFkB -> ImmuneSuppression; AKT -> NFkB; PKA -> NFkB; }

Caption: PGE2-EP4 Receptor Signaling Pathways and Point of Inhibition by BGC-20-1531.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- EP4 Membranes\n- [3H]-PGE2\n- Test Compound (BGC-20-1531)\n- Buffers", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Components in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Rapid Filtration through\nGF/C Filters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Filters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Count [label="Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; Analyze -> End; }

Caption: Workflow for EP4 Receptor Radioligand Binding Assay.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject Cancer Cells\nSubcutaneously into Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Allow Tumors to Establish", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize Mice into\nTreatment & Control Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Administer EP4 Antagonist\n(e.g., RQ-15986) or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Tumor Volume\nPeriodically", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor Animal Health", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Euthanize Mice,\nExcise and Analyze Tumors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Compare Tumor Growth\nBetween Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Inject; Inject -> TumorGrowth; TumorGrowth -> Randomize; Randomize -> Treat; Treat -> Measure [style=dashed]; Measure -> Analyze; Treat -> Monitor [style=dashed]; Measure -> Endpoint; Monitor -> Endpoint; Endpoint -> Analyze; Analyze -> End; }

Caption: Workflow for an In Vivo Tumor Xenograft Study with an EP4 Antagonist.

Conclusion

BGC-20-1531 is a potent and selective EP4 receptor antagonist with well-characterized effects on PGE2-mediated vasodilation. The broader class of EP4 antagonists has demonstrated significant potential in preclinical cancer models by inhibiting key processes such as proliferation, migration, invasion, and metastasis, as well as by modulating the tumor microenvironment. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of BGC-20-1531 and other EP4 antagonists in oncology and other diseases where PGE2-EP4 signaling is implicated. The continued exploration of this pathway holds promise for the development of novel and effective targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

BGC-20-1531: A Technical Overview of its Role as a Prostanoid EP4 Receptor Antagonist in Cerebral Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor. The EP4 receptor, activated by prostaglandin (B15479496) E2 (PGE2), is implicated in various physiological processes, including inflammation and vasodilation. Notably, PGE2-induced cerebral vasodilation is considered a contributing factor to the pain associated with migraine headaches. This technical guide provides an in-depth analysis of the pharmacological profile of BGC-20-1531, its effects on cerebral vasodilation, and the underlying signaling pathways. The information is compiled from key preclinical and clinical studies to serve as a comprehensive resource for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the interaction of BGC-20-1531 with the EP4 receptor and its effect on cerebral vasodilation.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of BGC-20-1531

| Parameter | Receptor/Tissue | Value | Reference |

| Binding Affinity (pKi) | Recombinant Human EP4 Receptor | 7.9 ± 0.1 | [1] |

| Recombinant Human EP2 Receptor | < 5 (17.4 ± 6.5% displacement at 10 µmol·L⁻¹) | [1] | |

| Recombinant Human EP3 Receptor | < 5 (2.7 ± 1.9% displacement at 10 µmol·L⁻¹) | [1] | |

| Functional Antagonism (pKB) | Recombinant Human EP4 Receptor (cAMP assay) | 7.6 | [1] |

| Human Middle Cerebral Artery | 7.8 | [1][2] | |

| Human Meningeal Artery | 7.6 | [1][2] |

Table 2: In Vivo Antagonism of PGE2-Induced Increase in Canine Carotid Blood Flow by BGC-20-1531

| Dose of BGC-20-1531 (i.v.) | Effect | Reference |

| 1 - 10 mg·kg⁻¹ | Dose-dependent antagonism | [1][2] |

Table 3: Effect of BGC-20-1531 on PGE2-Induced Changes in Human Cerebral Hemodynamics

| Treatment | Change in Middle Cerebral Artery (MCA) Diameter | Change in Superficial Temporal Artery (STA) Diameter | Headache Response | Reference |

| Placebo + PGE2 | Dilation | Dilation | Headache Induced | [3] |

| 200 mg BGC-20-1531 + PGE2 | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | [3] |

| 400 mg BGC-20-1531 + PGE2 | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | [3] |

Signaling Pathways

The vasodilatory effect of PGE2 in cerebral arteries is primarily mediated through the activation of the prostanoid EP4 receptor on vascular smooth muscle cells. The following diagram illustrates this signaling cascade and the point of intervention for BGC-20-1531.

Caption: PGE2-EP4 receptor signaling pathway leading to cerebral vasodilation.

Experimental Protocols

In Vitro Studies: Human Cerebral and Meningeal Artery Vasodilation

-

Tissue Preparation: Segments of human middle cerebral and middle meningeal arteries were obtained post-mortem and mounted in a wire myograph.

-

Experimental Conditions: Arterial segments were maintained in a physiological salt solution, gassed with 95% O2/5% CO2 at 37°C. Vessels were pre-contracted with U-46619 (a thromboxane (B8750289) A2 mimetic).

-

Procedure: Cumulative concentration-response curves to PGE2 were generated in the absence and presence of increasing concentrations of BGC-20-1531. The antagonist was added 30 minutes prior to the addition of PGE2.

-

Data Analysis: The antagonist potency (pKB) was calculated using the Schild equation.

In Vivo Studies: Canine Carotid Hemodynamics

-

Animal Model: Anesthetized dogs were used.

-

Instrumentation: A flow probe was placed around the common carotid artery to measure blood flow.

-

Procedure: PGE2 was administered via the intra-arterial route to induce an increase in carotid blood flow. BGC-20-1531 was administered intravenously at various doses prior to PGE2 challenge.

-

Data Analysis: The dose-dependent antagonism of the PGE2-induced increase in carotid blood flow by BGC-20-1531 was quantified.

Clinical Study: Human Prostaglandin E2 Model of Headache

-

Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study was conducted in eight healthy volunteers.

-

Procedure:

-

Subjects received an oral dose of BGC-20-1531 (200 mg or 400 mg) or placebo.

-

This was followed by a 25-minute intravenous infusion of PGE2 (0.40 µg kg⁻¹ min⁻¹).

-

-

Measurements:

-

Headache intensity was recorded on a verbal rating scale.

-

Blood flow velocity in the middle cerebral artery (MCA) was measured using transcranial Doppler.

-

The diameter of the superficial temporal artery (STA) was measured using high-resolution ultrasonography.

-

-

Data Analysis: The effects of the two doses of BGC-20-1531 on headache intensity and vascular parameters were compared to placebo.

The following diagram illustrates the workflow of the human clinical trial.

Caption: Experimental workflow for the human PGE2 headache model study.

Discussion and Conclusion

BGC-20-1531 has demonstrated high affinity and selectivity for the human prostanoid EP4 receptor in vitro.[1] It effectively antagonizes PGE2-induced vasodilation in isolated human cerebral and meningeal arteries, as well as PGE2-induced increases in carotid blood flow in canines in a dose-dependent manner.[1][2] These preclinical findings suggested its potential as a therapeutic agent for conditions associated with cerebral vasodilation, such as migraine.

However, in a human clinical model, oral administration of BGC-20-1531 at doses of 200 mg and 400 mg did not prevent PGE2-induced headache or vasodilation of the middle cerebral and superficial temporal arteries.[3] The authors of the study noted that putative therapeutic exposures of the drug may not have been achieved in all participants.[3] This discrepancy between the preclinical and clinical findings highlights the complexities of translating in vitro and animal data to human outcomes. It is also possible that other prostanoid receptors, in addition to EP4, are involved in the PGE2-induced headache and vasodilation observed in humans.[3]

References

- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache - PubMed [pubmed.ncbi.nlm.nih.gov]

BGC-20-1531 Free Base: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Properties, Mechanism of Action, and Experimental Protocols of a Selective EP4 Receptor Antagonist

Introduction

BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor, a key player in prostaglandin (B15479496) E2 (PGE2)-mediated signaling pathways.[1][2][3] Its ability to competitively inhibit PGE2-induced vasodilation, particularly in cerebral arteries, has positioned it as a compound of interest for the treatment of migraine headaches.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of BGC-20-1531 free base, its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Chemical Properties

| Property | Value | Source |

| Chemical Name | N-(4-(4-(5-methoxypyridin-2-yl)phenoxymethyl)-5-methylfuran-2-carbonyl)-2-methylbenzenesulfonamide | [1] |

| Molecular Formula | C26H24N2O6S | [3][4] |

| Molecular Weight | 492.54 g/mol | [3][4] |

| CAS Number | 736183-35-0 | [3][4] |

| Appearance | Solid, Light yellow to brown | [4] |

| Solubility | DMSO: 250 mg/mL (507.57 mM) | [4] |

Pharmacological Properties and Mechanism of Action

BGC-20-1531 functions as a competitive antagonist at the prostanoid EP4 receptor.[1][2][3] This receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, primarily signals through the Gsα subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). In vascular smooth muscle cells, this signaling cascade results in vasodilation.

By binding to the EP4 receptor, BGC-20-1531 blocks the binding of PGE2, thereby inhibiting the downstream signaling cascade and preventing vasodilation. This mechanism is particularly relevant in the context of migraine, where PGE2-induced dilation of cerebral and meningeal arteries is thought to be a significant contributor to pain.[1]

The selectivity of BGC-20-1531 for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3) and a wide range of other receptors, ion channels, and enzymes is a key feature of its pharmacological profile.[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of BGC-20-1531 in the context of PGE2-mediated vasodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BGC-20-1531's interaction with the EP4 receptor and its functional effects.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Species | Cell Line | Value | Source |

| pKi | EP4 | Human | HEK-293 EBNA | 7.9 ± 0.1 | [2] |

| Ki | EP4 | Human | - | 3 nM | [5] |

| pKB | EP4 | Human | Recombinant | 7.6 | [1][2] |

Table 2: In Vitro Functional Antagonism

| Tissue | Species | Parameter | Value | Source |

| Middle Cerebral Artery | Human | pKB | 7.8 | [1][2] |

| Meningeal Artery | Human | pKB | 7.6 | [1][2] |

| Middle Meningeal Artery | Canine | pA2 | 7.7 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of BGC-20-1531 are not publicly available. The primary synthesis was conducted by Argenta Discovery Ltd. (now part of Charles River Laboratories). However, the methodologies for the key pharmacological assays have been described.

Radioligand Displacement Binding Assay for Human EP4 Receptors

This protocol is adapted from the methods described by Maubach et al. (2009).[2]

Objective: To determine the binding affinity (pKi) of BGC-20-1531 for the human EP4 receptor.

Materials:

-

Membranes from HEK-293 EBNA cells stably transfected with human EP4 receptor cDNA.

-

[3H]-PGE2 (Radioligand)

-

BGC-20-1531 (Test compound)

-

Binding buffer (composition not specified in the source)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BGC-20-1531.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of BGC-20-1531.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a filter mat.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of BGC-20-1531 that inhibits 50% of specific [3H]-PGE2 binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

In Vitro Vasodilation Assay in Human Cerebral Arteries

This protocol is based on the methods described for assessing the functional antagonism of BGC-20-1531.[2]

Objective: To determine the functional antagonist potency (pKB) of BGC-20-1531 against PGE2-induced vasodilation in human middle cerebral arteries.

Materials:

-

Isolated human middle cerebral artery segments.

-

Organ baths

-

Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2.

-

Phenylephrine or other suitable vasoconstrictor.

-

Prostaglandin E2 (PGE2)

-

BGC-20-1531

-

Data acquisition system

Procedure:

-

Mount segments of the human middle cerebral artery in organ baths containing aerated PSS at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine).

-

Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of PGE2 to generate a concentration-response curve for vasodilation.

-

Wash the tissues and allow them to return to baseline.

-

Incubate a set of tissues with a fixed concentration of BGC-20-1531 for a predetermined period (e.g., 60 minutes). A parallel set of tissues is incubated with vehicle as a control.

-

Repeat the cumulative addition of PGE2 to generate concentration-response curves in the presence and absence of BGC-20-1531.

-

The antagonist effect of BGC-20-1531 is observed as a rightward shift in the PGE2 concentration-response curve.

-

The pKB value is calculated using the Schild equation, which provides a measure of the affinity of a competitive antagonist.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of BGC-20-1531.

Conclusion

BGC-20-1531 is a well-characterized, potent, and selective antagonist of the prostanoid EP4 receptor. Its chemical and pharmacological properties make it a valuable tool for research into the role of the PGE2/EP4 signaling pathway in various physiological and pathological processes, particularly in the context of migraine. The experimental protocols outlined in this guide provide a foundation for the further investigation and development of this and similar compounds. While detailed synthesis information is not publicly available, the provided pharmacological data and methodologies offer a robust starting point for researchers in the field of drug discovery and development.

References

- 1. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

BGC-20-1531 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BGC-20-1531 free base, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document summarizes its chemical identity, mechanism of action, and key experimental data, offering a valuable resource for researchers in pharmacology and drug development.

Core Compound Information

| Identifier | Value | Source |

| Compound Name | This compound | MedChemExpress |

| Synonyms | PGN 1531 | TargetMol |

| CAS Number | 736183-35-0 | MedChemExpress, TargetMol |

| Molecular Formula | C₂₆H₂₄N₂O₆S | MedChemExpress |

| Molecular Weight | 492.54 g/mol | MedChemExpress |

Mechanism of Action

BGC-20-1531 is a selective antagonist of the prostanoid EP4 receptor.[1] The EP4 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is implicated in vasodilation and has been identified as a contributor to the pain associated with migraine headaches.[1] By competitively blocking the EP4 receptor, BGC-20-1531 inhibits the PGE2-induced signaling pathway, leading to a reduction in vasodilation.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the EP4 receptor signaling pathway and the antagonistic action of BGC-20-1531.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for BGC-20-1531.

| Parameter | Species | Tissue/System | Value | Reference |

| pKb | Human | Recombinant EP4 Receptors | 7.6 | |

| pKb | Human | Middle Cerebral Artery | 7.8 | [1] |

| pKb | Human | Meningeal Artery | 7.6 | [1] |

| pKi | Human | Other Prostanoid Receptors | < 5 | |

| Ki | Human | EP4 Receptor | 3 nM | [4] |

| Selectivity | Human | EP4 vs EP2 & EP3 | >2500-fold | [4] |

| ID50 | Canine | Carotid Blood Flow | ≈ 5 mg/kg (i.v.) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

Radioligand binding studies were conducted to determine the affinity of BGC-20-1531 for the recombinant human EP4 receptor. The specific details of the protocol, including the radioligand used and incubation conditions, were not fully detailed in the provided search results. Generally, such assays involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (BGC-20-1531). The amount of bound radioactivity is then measured to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.

In Vitro Functional Assays on Human Cerebral and Meningeal Arteries

To assess the functional antagonism of BGC-20-1531, in vitro studies were performed on human middle cerebral and meningeal artery rings.[1]

-

Tissue Preparation: Human artery rings were obtained and mounted in organ baths.

-

Pre-incubation: Tissues were pre-incubated with BGC-20-1531 (e.g., 1 or 10 µmol·L⁻¹) for 30 minutes prior to stimulation.[1]

-

Stimulation: A cumulative concentration-response curve to PGE2 was generated to induce vasodilation (relaxation).[1]

-

Data Analysis: The antagonistic effect of BGC-20-1531 was determined by the rightward shift of the PGE2 concentration-response curve, and the pKb value was calculated. The data were normalized to the maximal relaxation induced by PGI₂.[1]

In Vivo Canine Carotid Hemodynamics Study

The in vivo pharmacodynamic profile of BGC-20-1531 was assessed by measuring changes in canine carotid blood flow.[1]

-

Animal Model: Beagle dogs were used for this study.[2]

-

Drug Administration: BGC-20-1531 was administered intravenously at doses ranging from 1 to 10 mg·kg⁻¹.[1][2]

-

PGE2 Challenge: The effect of BGC-20-1531 was assessed against PGE2-induced increases in carotid blood flow (CBF) and corresponding decreases in carotid resistance (CR).[1]

-

Measurements: Mean arterial pressure (MAP), heart rate (HR), CBF, and CR were monitored. Blood samples were collected at regular intervals to determine the plasma concentration of BGC-20-1531 via LC-MS.[1]

-

Data Analysis: The dose-dependent antagonism of the PGE2-induced hemodynamic changes was quantified, and the ID50 value was estimated.[1]

Experimental Workflow for In Vivo Canine Study

The following diagram outlines the workflow for the in vivo assessment of BGC-20-1531.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 4. BGC20-1531 hydrochloride|1186532-61-5|COA [dcchemicals.com]

BGC-20-1531 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGC-20-1531 is a potent and selective antagonist of the prostanoid E receptor 4 (EP4). This technical guide provides a comprehensive overview of its core pharmacological properties, mechanism of action, and relevant experimental data. The information is intended to support further research and development efforts involving this compound.

Core Compound Information

| Property | Value | Reference |

| Compound Name | BGC-20-1531 Free Base | [1] |

| Synonyms | PGN 1531 | [1] |

| Molecular Formula | C26H24N2O6S | [1] |

| Molecular Weight | 492.54 g/mol | [1] |

| CAS Number | 736183-35-0 | [1] |

Mechanism of Action

BGC-20-1531 functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2).[1] The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation by an agonist like PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] By binding to the EP4 receptor, BGC-20-1531 blocks the binding of PGE2 and inhibits this downstream signaling cascade.[1] There is also evidence suggesting that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[2]

EP4 Receptor Signaling Pathway and Antagonism by BGC-20-1531

Caption: EP4 receptor signaling cascade and its inhibition by BGC-20-1531.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of BGC-20-1531.

In Vitro Affinity and Potency

| Parameter | Species | Receptor/Tissue | Value | Reference |

| pKB | Human | Recombinant EP4 | 7.6 | [2] |

| pKB | Human | Cerebral Artery (native EP4) | 7.6 - 7.8 | [2] |

| pKB | Human | Meningeal Artery (native EP4) | 7.6 | [1] |

| pA2 | Canine | Meningeal Artery | 7.7 | [1] |

| pKi | Human | Other prostanoid receptors, channels, transporters, and enzymes | < 5 | [2] |

In Vivo Activity

| Species | Assay | Effect | Reference |

| Canine | PGE2-induced increase in carotid blood flow | Dose-dependent antagonism (1-10 mg/kg, i.v.) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BGC-20-1531 are provided below. These protocols are based on the descriptions in Maubach et al., 2009 and supplemented with standard laboratory practices.[1]

Radioligand Binding Assay (for pKB determination)

Objective: To determine the binding affinity of BGC-20-1531 for the human EP4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant human EP4 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: [3H]-PGE2 (specific activity ~150-200 Ci/mmol).

-

Incubation: Membranes (10-20 µg of protein) are incubated with a fixed concentration of [3H]-PGE2 (e.g., 1-2 nM) and increasing concentrations of BGC-20-1531 in a total volume of 250 µL.

-

Non-specific Binding: Determined in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Incubation Conditions: Incubate at room temperature for 60-90 minutes.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Filters are washed with ice-cold assay buffer.

-

Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. The pKB is the negative logarithm of the Ki.

In Vitro Vasodilation Assay (for pKB/pA2 determination)

Objective: To assess the functional antagonist activity of BGC-20-1531 on PGE2-induced vasodilation in isolated arteries.

Methodology:

-

Tissue Preparation: Human middle cerebral and meningeal arteries, or canine meningeal arteries, are obtained and dissected into rings (2-3 mm in length).

-

Mounting: The arterial rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 0.5-1 g) for at least 60 minutes.

-

Pre-constriction: Arterial rings are pre-constricted with a suitable agent (e.g., U-46619, a thromboxane (B8750289) A2 mimetic, or endothelin-1) to achieve a stable submaximal contraction (e.g., 50-70% of maximal response to KCl).

-

Antagonist Incubation: BGC-20-1531 is added to the bath at various concentrations and incubated for a pre-determined period (e.g., 30-60 minutes).

-

Agonist Challenge: A cumulative concentration-response curve to PGE2 is generated.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone. The Schild regression analysis is used to determine the pA2 value, which is a measure of the antagonist's potency. For competitive antagonism, the slope of the Schild plot should not be significantly different from unity.

In Vivo Canine Carotid Hemodynamics

Objective: To evaluate the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced changes in carotid blood flow.

Methodology:

-

Animal Model: Beagle dogs are used for this study.

-

Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed for drug administration (e.g., intravenous) and blood pressure monitoring. A flow probe is placed around the common carotid artery to measure blood flow.

-

Baseline Measurements: Stable baseline measurements of carotid blood flow, blood pressure, and heart rate are established.

-

Agonist Challenge: A bolus injection of PGE2 is administered to induce a transient increase in carotid blood flow.

-

Antagonist Administration: BGC-20-1531 is administered intravenously at different dose levels (e.g., 1, 3, 10 mg/kg).

-

Post-antagonist Challenge: The PGE2 challenge is repeated at various time points after BGC-20-1531 administration to assess the magnitude and duration of the antagonism.

-

Data Analysis: The percentage inhibition of the PGE2-induced increase in carotid blood flow is calculated for each dose of BGC-20-1531. A dose-response curve is then constructed to evaluate the in vivo potency.

Experimental Workflow for In Vitro Antagonist Characterization

Caption: Workflow for in vitro characterization of BGC-20-1531.

Conclusion

BGC-20-1531 is a well-characterized, potent, and selective antagonist of the EP4 receptor with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its therapeutic potential in various disease models is warranted.

References

- 1. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

BGC-20-1531 Free Base: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGC-20-1531 is a novel, potent, and selective antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2). The PGE2-EP4 signaling pathway is implicated in various physiological and pathological processes, notably vasodilation, inflammation, and pain. Preclinical research has focused on the potential of BGC-20-1531 as a new treatment for migraine, primarily by targeting and reversing the cerebral vasodilation associated with migraine pain.[1] This document provides an in-depth summary of the publicly available preclinical data for BGC-20-1531, with a focus on its pharmacological profile, experimental methodologies, and relevant signaling pathways.

Please note: Based on extensive literature searches, detailed preclinical toxicology and pharmacokinetic (DMPK) data for BGC-20-1531 are not publicly available. Therefore, this guide focuses on the comprehensive pharmacological characterization of the compound.

Pharmacology Data

The following tables summarize the quantitative pharmacological data for BGC-20-1531 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Species/System | Receptor | Value | Reference |

| Binding Affinity (pKi) | Human (recombinant) | EP4 | 7.9 ± 0.1 | [1] |

| Functional Antagonism (pKB) | Human (recombinant, cAMP assay) | EP4 | 7.6 | [1] |

| Functional Antagonism (pKB) | Human (isolated middle cerebral artery) | Native EP4 | 7.8 | [1] |

| Functional Antagonism (pKB) | Human (isolated meningeal artery) | Native EP4 | 7.6 | [1] |

| Functional Antagonism (pA2) | Canine (isolated meningeal artery) | Native EP4 | 7.7 | [1] |

Table 2: In Vitro Selectivity Profile

| Target Class | Specific Receptors/Enzymes | Result | Reference |

| Prostanoid Receptors | EP1, EP2, EP3, DP1, FP, IP, TP | Negligible affinity (pKi < 5) | [1] |

| Other Receptors, Channels, Transporters, Enzymes | A wide range of other targets | No appreciable affinity (pKi < 5) | [1] |

Table 3: In Vivo Pharmacodynamic Activity

| Animal Model | Assay | Dosing (i.v.) | Effect | Reference |

| Canine | PGE2-induced increase in carotid blood flow | 1 - 10 mg·kg⁻¹ | Dose-dependent antagonism | [1] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: EP4 Receptor Antagonism

BGC-20-1531 acts by competitively blocking the EP4 receptor. In the context of migraine, elevated levels of PGE2 bind to EP4 receptors on vascular smooth muscle cells of cerebral and meningeal arteries. This activates a Gs-protein signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent vasodilation, which is a contributor to migraine pain. BGC-20-1531 prevents this binding and signaling, thereby inhibiting or reversing the vasodilation.[1]

Mechanism of BGC-20-1531 Action

Preclinical Evaluation Workflow

The preclinical assessment of BGC-20-1531 followed a logical progression from in vitro characterization to in vivo proof of concept.

Preclinical Pharmacological Workflow

Experimental Protocols

The following protocols are summarized from the primary pharmacology study by Maubach et al., 2009.[1]

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of BGC-20-1531 for the human EP4 receptor and its selectivity against other prostanoid receptors.

-

Materials:

-

Membranes from HEK-293 EBNA cells stably expressing recombinant human EP4, EP2, or EP3 receptors.

-

Radioligand: [³H]-PGE2.

-

Assay Buffer: 10 mM MES/KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl₂.

-

Non-specific binding definition: 10 µM unlabeled PGE2.

-

-

Protocol:

-

Cell membranes (10-20 µg protein) were incubated with [³H]-PGE2 (typically at its Kd concentration) and varying concentrations of BGC-20-1531 in the assay buffer.

-

The incubation was carried out for 90 minutes at 25°C.

-

The reaction was terminated by rapid filtration through GF/B filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: IC50 values (concentration of BGC-20-1531 causing 50% inhibition of specific [³H]-PGE2 binding) were determined using non-linear regression. Ki values were calculated from the IC50 values using the Cheng–Prusoff equation.

In Vitro Functional Assays (Isolated Arteries)

-

Objective: To assess the ability of BGC-20-1531 to antagonize PGE2-induced vasodilation in human and canine arteries relevant to migraine.

-

Tissue Preparation:

-

Human middle cerebral and meningeal arteries were obtained ethically from post-mortem donors. Canine meningeal arteries were obtained from purpose-bred dogs.

-

Arteries were dissected and cut into rings (2-3 mm).

-

Rings were mounted in organ baths containing Krebs-Henseleit solution (gassed with 95% O₂/5% CO₂ at 37°C) and attached to isometric force transducers.

-

-

Protocol:

-

Arterial rings were allowed to equilibrate and then pre-contracted with a submaximal concentration of phenylephrine (B352888) (1–3 µmol·L⁻¹).

-

Once a stable contraction was achieved, cumulative concentration-response curves to the relaxing agent PGE2 were generated.

-

To test for antagonism, tissues were pre-incubated with BGC-20-1531 (or vehicle) for 60 minutes before the addition of phenylephrine and subsequent PGE2 concentration-response curves.

-

-

Data Analysis: The potency of PGE2 is expressed as pEC50. The antagonist potency of BGC-20-1531 is expressed as a pKB or pA2 value, calculated from the rightward shift of the PGE2 concentration-response curve in the presence of the antagonist.

In Vivo Canine Carotid Hemodynamics

-

Objective: To determine the in vivo efficacy of BGC-20-1531 in antagonizing PGE2-induced changes in carotid blood flow.

-

Animal Model: Male beagle dogs.

-

Protocol:

-

Animals were anesthetized, and the left common carotid artery was isolated. An ultrasonic flow probe was placed around the artery to measure carotid blood flow.

-

A femoral vein was cannulated for intravenous (i.v.) administration of compounds.

-

PGE2 was administered as an i.v. bolus to induce a transient increase in carotid blood flow.

-

After establishing a consistent baseline response to PGE2, BGC-20-1531 was administered i.v. at increasing doses (1, 3, and 10 mg·kg⁻¹).

-

The PGE2 challenge was repeated after each dose of BGC-20-1531 to assess the degree of antagonism.

-

-

Data Analysis: The percentage inhibition of the PGE2-induced increase in carotid blood flow was calculated for each dose of BGC-20-1531.

References

BGC-20-1531 and Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from peripheral sensory nerve endings. This process contributes to the cardinal signs of inflammation, including vasodilation, increased vascular permeability (plasma extravasation), and pain. It is implicated in the pathophysiology of various conditions, notably migraine, as well as psoriasis, asthma, and other inflammatory disorders.[1]

Prostaglandin (B15479496) E2 (PGE2) is a key inflammatory mediator that plays a crucial role in sensitizing peripheral nociceptors and promoting neurogenic inflammation.[2] PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a significant contributor to PGE2-induced vasodilation, a hallmark of neurogenic inflammation and a key element in migraine pain.[3][4]

This technical guide provides an in-depth overview of BGC-20-1531, a novel, potent, and selective prostanoid EP4 receptor antagonist.[3][4] We will explore its mechanism of action in the context of neurogenic inflammation, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

BGC-20-1531: A Selective EP4 Receptor Antagonist

BGC-20-1531 is a small molecule antagonist that exhibits high affinity and selectivity for the human prostanoid EP4 receptor.[3][4] By blocking the binding of PGE2 to the EP4 receptor, BGC-20-1531 is designed to inhibit the downstream signaling cascades that lead to vasodilation and pain sensitization, thereby offering a targeted therapeutic approach for conditions with a neurogenic inflammatory component.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BGC-20-1531 from in vitro and in vivo studies, as well as a human clinical trial.

Table 1: In Vitro Pharmacological Profile of BGC-20-1531 [3][4]

| Parameter | Species | Tissue/Cell Line | Value |

| pKB | Human | Recombinant EP4 Receptors (HEK-293 cells) | 7.6 |

| pKB | Human | Middle Cerebral Artery | 7.8 |

| pKB | Human | Meningeal Artery | 7.6 |

| pA2 | Canine | Middle Meningeal Artery | 7.7 |

| pKi | Various | Other receptors, channels, transporters, enzymes | < 5 |

Table 2: In Vivo Efficacy of BGC-20-1531 [3][4]

| Model | Species | Endpoint | Dose Range (i.v.) | Effect |

| PGE2-induced increase in carotid blood flow | Canine | Antagonism of vasodilation | 1-10 mg·kg-1 | Dose-dependent antagonism |

Table 3: Human Clinical Trial Data for BGC-20-1531 in a PGE2-induced Headache Model [3][5]

| Study Design | Population | Doses Administered (oral) | Key Findings |

| Randomized, double-blind, placebo-controlled, three-way crossover | 8 healthy volunteers | 200 mg and 400 mg | No significant difference in headache response or prevention of MCA or STA dilation compared to placebo. Putative therapeutic exposures may not have been reached in all volunteers. |

Signaling Pathways in Neurogenic Inflammation and EP4 Receptor Antagonism

The following diagram illustrates the proposed signaling pathway of neurogenic inflammation and the mechanism of action of BGC-20-1531.

Experimental Protocols

Detailed methodologies are critical for the evaluation of EP4 receptor antagonists like BGC-20-1531. Below are outlines of key experimental protocols.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the binding affinity of the test compound to the EP4 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human EP4 receptor (e.g., HEK-293 cells).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EP4 agonist (e.g., [3H]-PGE2) and a range of concentrations of the unlabeled antagonist (BGC-20-1531).

-

Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Antagonism)

This functional assay measures the ability of an antagonist to block PGE2-induced activation of the Gs-coupled EP4 receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human EP4 receptor are cultured in appropriate media and seeded into multi-well plates.

-

Pre-incubation: The cells are pre-incubated with various concentrations of BGC-20-1531 for a defined period.

-

Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.

-

Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay.

-

Data Analysis: The ability of BGC-20-1531 to inhibit PGE2-stimulated cAMP production is quantified, and the antagonist potency is determined by Schild analysis to yield a pA2 value, or by fitting the data to determine a pKB.

In Vivo Model of PGE2-Induced Vasodilation

This in vivo model assesses the ability of an antagonist to block the physiological effects of PGE2.

Methodology:

-